3-Allylmorpholine
Description
3-Allylmorpholine is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with an allyl group (–CH₂CH=CH₂) at the 3-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical intermediate production. For instance, Scheme 1 in describes the use of morpholine in synthesizing 3-arylcoumarins, suggesting that allylation reactions (e.g., allylic alkylation or cross-metathesis) could be adapted for 3-Allylmorpholine synthesis .
Key applications of 3-Allylmorpholine likely include:
- Coordination chemistry: Allyl-substituted morpholines may act as ligands for transition metals, similar to Pd(II) allyl complexes described in .
- Pharmaceutical intermediates: Morpholine derivatives are frequently used in drug synthesis, such as in the preparation of kinase inhibitors or antimicrobial agents.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-prop-2-enylmorpholine |
InChI |
InChI=1S/C7H13NO/c1-2-3-7-6-9-5-4-8-7/h2,7-8H,1,3-6H2 |
InChI Key |
ONQMFQLWXIJVPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1COCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Allylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of allylamine and morpholine under similar conditions .
Industrial Production Methods: Industrial production of 3-Allylmorpholine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Allylmorpholine undergoes various chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: A wide range of substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-Allylmorpholine has the molecular formula and is characterized by a morpholine ring with an allyl group attached. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
Neuroprotective Properties
Recent studies have investigated the neuroprotective effects of 3-Allylmorpholine derivatives, particularly focusing on their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. For instance, chromone-containing allylmorpholines have shown promise in preclinical models by blocking N-methyl-D-aspartate receptors, which are implicated in excitotoxicity associated with various neurological disorders .
Case Study: Traumatic Brain Injury
A study evaluated the neuroprotective activity of a specific allylmorpholine derivative (E)-4-[3-(8-bromo-6-methyl-4-oxo-4H-chromen-3-yl)-1-cyclohexylallyl]morpholin-4-ium chloride in a rat model of traumatic brain injury. Despite its in vitro efficacy, the derivative did not demonstrate significant neuroprotective effects in vivo, indicating the complexity of translating laboratory findings to clinical outcomes . This underscores the necessity for thorough in vivo evaluations to assess potential therapeutic candidates.
Synthetic Applications
Intermediate for Organic Synthesis
3-Allylmorpholine serves as an important intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to create diverse molecular architectures that can lead to novel therapeutic agents.
Pharmacological Investigations
Anxiolytic Effects
Research has also explored the anxiolytic-like properties of 3-Allylmorpholine derivatives. One study reported that chromone-containing allylmorpholines exhibited significant effects on anxiety-related behaviors in animal models, suggesting their potential use as anxiolytic agents . These findings could pave the way for developing new treatments for anxiety disorders.
Industrial Applications
Polymer Production
In addition to its pharmaceutical applications, 3-Allylmorpholine is utilized in the production of polymers and other industrial chemicals. Its chemical reactivity makes it suitable for creating materials with specific properties tailored for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Allylmorpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cholinesterases, preventing the breakdown of acetylcholine and thereby modulating neurotransmission . Its effects on ion channels and membrane potentials have also been studied, showing its ability to influence cellular processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table compares 3-Allylmorpholine with three morpholine derivatives and one thiomorpholine analog, highlighting substituent effects:
Key Observations :
- Steric Profile : The allyl substituent is bulkier than –CH₂OH or –CH₂OCH₃, which may influence its binding affinity in coordination complexes .
- Chirality : Unlike (R)-3-Hydroxymethylmorpholine, 3-Allylmorpholine lacks stereocenters, simplifying its synthesis but limiting enantioselective applications .
Research Findings and Data Trends
- Synthetic Yields : Allylic cross-metathesis () typically achieves 60–85% yields for allyl-containing compounds, suggesting efficient routes to 3-Allylmorpholine derivatives .
- Thermodynamic Stability : Thiomorpholine derivatives exhibit higher thermal stability (e.g., decomposition >200°C) compared to morpholines due to stronger C–S bonds .
- Solubility : Methoxymethyl-substituted morpholines (e.g., 3-(Methoxymethyl)morpholine hydrochloride) show enhanced aqueous solubility (>50 mg/mL) compared to allyl variants, critical for formulation .
Biological Activity
3-Allylmorpholine is a morpholine derivative characterized by the presence of an allyl group attached to the morpholine structure. This compound has garnered attention due to its potential biological activities, including neuroprotective effects, interactions with ion channels, and implications in pharmacological applications.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of allylmorpholine derivatives. A notable study evaluated a new allylmorpholine derivative in a rat model of traumatic brain injury (TBI). The compound was administered at varying doses (1, 10, and 50 mg/kg) post-injury. While some behavioral tests indicated improvements in neurological function at certain doses, the overall results suggested that the compound did not significantly enhance motor function following TBI .
Table 1: Effects of Allylmorpholine Derivative on Neurological Function
| Dose (mg/kg) | Limb Placing Test Day 1 | Limb Placing Test Day 7 |
|---|---|---|
| Control | 1.5 (0;5) | 3.9 (1;6) |
| 1 | 0.9 (0;2) | 4.8 (2;7) |
| 10 | 1.1 (0;5) | 5.4 (3;10)* |
| 50 | 0.7 (0;4) | 4.9 (0;10) |
*Statistical significance: *p < 0.05 vs. Control.
Ion Channel Modulation
Research has demonstrated that chromone-containing allylmorpholines can influence ion channels formed by pore-forming antibiotics in model lipid membranes. These compounds were found to decrease the boundary potential of lipid bilayers and enhance the conductance of gramicidin A channels by altering membrane properties .
Table 2: Effects of Allylmorpholines on Ion Channel Conductance
| Compound | Conductance Enhancement (%) |
|---|---|
| Chromone-1 | 30 |
| Chromone-6 | 25 |
| Chromone-7 | 20 |
These findings suggest that allylmorpholines may modulate membrane proteins' functions through changes in electrical properties, potentially leading to therapeutic applications.
The mechanisms underlying the biological activities of 3-Allylmorpholine include:
- Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's .
- NMDA Receptor Blockade : Certain allylmorpholines exhibit NMDA receptor-blocking properties, which could provide neuroprotection against excitotoxicity associated with various neurological disorders .
- Membrane Interaction : The ability to alter membrane dipole potential and lipid-phase transitions enhances their interaction with membrane proteins, influencing their pharmacological effects .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of allylmorpholines:
- Neuroprotection in TBI Models : A study investigated the effects of an allylmorpholine derivative on TBI in rats, revealing mixed results in behavioral assessments but highlighting its potential for further research in neuroprotection .
- Ion Channel Regulation : Research indicated that chromone-containing allylmorpholines could significantly modulate ion channel activity, suggesting their role in drug development targeting membrane proteins .
- Behavioral Effects : In zebrafish models, certain allylmorpholines exhibited sedative effects, indicating possible anxiolytic properties that warrant further investigation .
Q & A
Q. Q1. What are the established synthetic routes for 3-Allylmorpholine, and how can researchers optimize yield and purity?
Methodological Answer: Synthetic protocols for 3-Allylmorpholine typically involve nucleophilic substitution or cyclization reactions. To optimize yield:
- Reaction Monitoring : Use HPLC or GC-MS to track intermediate formation and byproducts .
- Purification : Column chromatography (silica gel) with gradient elution is recommended for isolating high-purity product. Confirm purity via NMR (¹H/¹³C) and elemental analysis .
- Safety : Follow strict inert-atmosphere protocols due to potential reactivity of allyl groups with oxygen .
Q. Q2. What analytical techniques are critical for characterizing 3-Allylmorpholine’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation : Combine ¹H NMR (δ 5.8–5.2 ppm for allyl protons), ¹³C NMR, and FT-IR (C-O-C stretch at ~1,100 cm⁻¹) .
- Thermal Stability : Perform TGA/DSC under nitrogen to assess decomposition temperatures .
- Solubility : Use shake-flask method with UV-Vis quantification in solvents (e.g., DMSO, water) for formulation studies .
Q. Q3. How should researchers design safety protocols for handling 3-Allylmorpholine in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Refer to Safety Data Sheets (SDS) for PPE requirements (gloves, goggles, fume hood) .
- Waste Management : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .
- Exposure Limits : Monitor airborne concentrations using OSHA/NIOSH standards for morpholine derivatives .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data for 3-Allylmorpholine derivatives?
Methodological Answer:
- Meta-Analysis : Conduct a systematic review of literature using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines) .
- Experimental Replication : Reproduce key studies with standardized protocols (e.g., IC50 assays in triplicate) and publish raw data in supplementary files .
- Statistical Validation : Apply ANOVA or Bayesian analysis to assess inter-study variability .
Q. Q5. What computational strategies are effective for predicting 3-Allylmorpholine’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in allylation reactions .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
- Data Sharing : Deposit computational parameters in repositories like Zenodo for reproducibility .
Q. Q6. How can researchers design experiments to probe 3-Allylmorpholine’s mechanism of action in catalytic systems?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures/pH .
- Isotopic Labeling : Incorporate ¹⁸O or deuterated analogs to trace bond cleavage/formation pathways .
- In Situ Characterization : Employ operando IR/Raman spectroscopy to monitor intermediate species .
Data Presentation and Reproducibility
Q. Table 1: Key Characterization Techniques for 3-Allylmorpholine
Q. Table 2: Strategies for Addressing Data Contradictions
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
